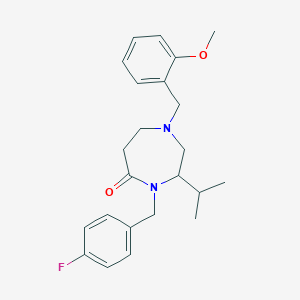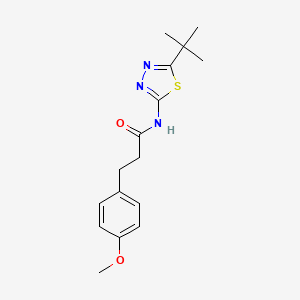![molecular formula C14H18FNO B5342629 N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5342629.png)
N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide, also known as FPECC, is a synthetic compound that belongs to the family of cyclopentanecarboxamide derivatives. FPECC is a novel compound that has been widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide has been used in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been used to study the role of the endocannabinoid system in pain modulation and addiction. In pharmacology, this compound has been used to develop new drugs for the treatment of anxiety, depression, and other neurological disorders. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide is not fully understood, but it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2). The CB2 receptor is mainly expressed in immune cells and has been implicated in the regulation of inflammation, pain, and immune response. This compound has been shown to activate the CB2 receptor, leading to the inhibition of inflammatory mediators and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the inhibition of inflammation. This compound has also been shown to reduce pain perception in animal models of neuropathic pain and inflammatory pain. In addition, this compound has been shown to have anxiolytic and antidepressant effects, suggesting its potential as a new treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound has been shown to have a high affinity for the CB2 receptor, making it a useful tool for studying the role of the endocannabinoid system in various physiological processes. This compound is also stable under physiological conditions, allowing for its use in in vitro and in vivo experiments. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide. One direction is the development of new drugs based on this compound with improved pharmacological properties, such as increased potency, selectivity, and solubility. Another direction is the exploration of the therapeutic potential of this compound in various neurological and inflammatory disorders, such as multiple sclerosis, neuropathic pain, and rheumatoid arthritis. Additionally, the role of this compound in the modulation of immune response and cancer progression warrants further investigation.
Synthesemethoden
The synthesis of N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide involves the reaction of 4-fluorophenylethylamine with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under anhydrous conditions. The resulting product is then purified using column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-10(11-6-8-13(15)9-7-11)16-14(17)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKHNBQWBLMNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-isopropylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5342546.png)
![10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5342553.png)
![3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5342577.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5342581.png)

![1-(4-fluorobenzyl)-4-[3-(1H-imidazol-1-yl)propanoyl]-2-isopropyl-1,4-diazepane](/img/structure/B5342594.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5342596.png)
![6-{2-[3-methoxy-4-(1-naphthylmethoxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5342605.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5342615.png)
![2-({2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B5342623.png)
![N,N-diethyl-N'-methyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine](/img/structure/B5342637.png)

